N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226441-83-3
VCID: VC5817195
InChI: InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25)
SMILES: CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide

CAS No.: 1226441-83-3

Cat. No.: VC5817195

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.47

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide - 1226441-83-3

Specification

CAS No. 1226441-83-3
Molecular Formula C20H20N4O3S
Molecular Weight 396.47
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25)
Standard InChI Key SRLDKQZVIQGJBQ-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide, reflects its multicomponent structure. Breaking down the name:

  • Piperidine-4-carboxamide: A six-membered azacycle with a carboxamide group at position 4.

  • 1-(2-Phenyl-1,3-thiazole-4-carbonyl): A thiazole ring substituted with a phenyl group at position 2 and a carbonyl group at position 4, linked to the piperidine nitrogen.

  • N-(5-Methyl-1,2-oxazol-3-yl): A methyl-substituted oxazole moiety attached to the carboxamide nitrogen.

The molecular formula is deduced as C₂₂H₂₁N₅O₃S, with a molecular weight of 435.5 g/mol (computed using PubChem’s framework) .

Structural Characterization

The compound integrates three heterocyclic systems:

  • Piperidine: Confers conformational flexibility and basicity.

  • 1,3-Thiazole: A five-membered ring containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity in drug design .

  • 1,2-Oxazole: An oxygen- and nitrogen-containing ring contributing to hydrogen-bonding interactions.

Key substituents include:

  • Phenyl group at thiazole-C2: Enhances lipophilicity and π-π stacking potential.

  • Methyl group at oxazole-C5: Moderates electronic effects and steric bulk.

Synthesis and Manufacturing

Step 1: Piperidine-4-carboxylic Acid Activation

Piperidine-4-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) to form a reactive intermediate, facilitating amide bond formation with 5-methyl-1,2-oxazol-3-amine .

Step 2: Thiazole-4-carbonyl Chloride Preparation

2-Phenyl-1,3-thiazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride, which is then coupled to the piperidine nitrogen via nucleophilic acyl substitution .

Step 3: Purification and Characterization

Crude product is purified via silica gel chromatography, with final characterization using LC-MS, ¹H/¹³C NMR, and IR spectroscopy .

Optimized Reaction Conditions

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling steps.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for acylations.

  • Temperature: Room temperature for amine couplings; reflux for thiazole acylations.

Physicochemical Properties

Computed Descriptors

Using PubChem’s algorithms , key properties include:

PropertyValue
LogP3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area110 Ų

Solubility and Stability

  • Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4), typical for lipophilic heterocycles.

  • Stability: Susceptible to hydrolysis at extreme pH due to the carboxamide and ester groups.

Future Directions

  • In Vitro Screening: Prioritize assays against FAAH and cancer cell lines.

  • SAR Studies: Modify oxazole/thiazole substituents to optimize potency and solubility.

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